molecular formula C19H18N2O6S B2969326 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide CAS No. 1322243-82-2

3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide

Cat. No.: B2969326
CAS No.: 1322243-82-2
M. Wt: 402.42
InChI Key: JHZGZYAVMGTGRG-FMQUCBEESA-N
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Description

The compound 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a benzamide moiety. The tricyclic system comprises 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene, substituted with a methyl group at position 12 and an (11E)-ylidene group. The benzamide component is heavily functionalized with 3,4,5-trimethoxy substituents, which are known to enhance solubility and influence bioactivity through steric and electronic effects. While direct synthetic details for this compound are absent in the provided evidence, analogous structures (e.g., and ) suggest that its synthesis likely involves cyclization steps to form the tricyclic core, followed by coupling with the trimethoxybenzamide group using reagents like EDC/HOBt.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-21-11-7-12-13(27-9-26-12)8-16(11)28-19(21)20-18(22)10-5-14(23-2)17(25-4)15(6-10)24-3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGZYAVMGTGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This intermediate can then react with an appropriate amine to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a class of tricyclic benzamide derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Research Context Reference
Target Compound Not explicitly stated* ~440–450 (estimated) 3,4,5-Trimethoxybenzamide, 12-methyl Research use (inferred) -
N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-4-Methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide Chemical research
3,5-Dimethoxy-N-[(5E)-6-Methyl-10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),8-Trien-5-Ylidene]Benzamide Not explicitly stated ~350–360 (estimated) 3,5-Dimethoxybenzamide Custom synthesis (Arctom Scientific)
11d (Triazolobenzotriazinone) C₂₄H₂₀N₆O₂ 442.16 4-Methoxyphenyl, phenyl Synthetic study
11e (Triazolobenzotriazinthione) C₂₄H₂₀N₆OS 440.14 4-Methoxyphenyl, phenyl Synthetic study

*The target compound’s molecular formula is inferred as approximately C₂₀H₁₈N₂O₅S based on structural similarity to and .

Key Observations :

  • Substituent Effects: The 3,4,5-trimethoxy group on the benzamide likely increases hydrophilicity compared to mono- or dimethoxy analogs (e.g., and ).
  • Tricyclic Core Variations: The methyl group at position 12 and the thia-dioxa-aza arrangement differentiate the target compound from simpler bicyclic or monocyclic analogs (e.g., triazolobenzotriazines in ).
Physicochemical Properties
  • Melting Points : Analogous compounds (e.g., 11d and 11e in ) exhibit melting points between 151–215°C, influenced by hydrogen bonding and crystallinity. The target compound’s trimethoxy groups may lower its melting point compared to less polar analogs.
  • Molecular Weight : Estimated at ~440–450 g/mol, placing it in a range typical for drug-like molecules (200–500 g/mol).
Computational Similarity Analysis
  • Tanimoto Coefficient : Structural analogs like those in and likely share a Tanimoto index >0.7 with the target compound, indicating moderate-to-high similarity.
  • Bioactivity Clustering : suggests that compounds with similar structures (e.g., shared tricyclic cores) cluster in bioactivity profiles, hinting at overlapping molecular targets.

Biological Activity

The compound 3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H18N2O6SC_{19}H_{18}N_{2}O_{6}S. Its intricate structure features multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a benzamide moiety suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of This compound exhibit significant antitumor properties. For instance:

  • Ester S5 , a derivative of TMCA (3,4,5-trimethoxycinnamic acid), demonstrated notable cytotoxicity against various cancer cell lines such as PC-3 and A549 with IC50 values ranging from 0.50 to 17.22 μM .

Antiviral Properties

The compound has shown promise as an antiviral agent as well. Studies have highlighted its ability to inhibit viral replication through modulation of cellular pathways involved in viral entry and replication.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through its action on inflammatory mediators. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation.

Central Nervous System (CNS) Activity

Research suggests that derivatives of this compound may also possess CNS activity, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Methoxy Substitutions : Compounds with multiple methoxy groups generally exhibit enhanced activity compared to those with fewer substitutions.
  • Aromatic Systems : The presence of aromatic rings in the structure contributes significantly to the binding affinity and selectivity towards biological targets.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various TMCA derivatives, ester S2 was identified as a potent modulator of P-glycoprotein (P-gp), which is crucial for overcoming multidrug resistance in cancer therapies. The compound exhibited high modulatory activity at 1 μM without significant cytotoxicity .

Case Study 2: CNS Activity Assessment

Another investigation assessed the effects of the compound on neurotransmitter release in neuronal cultures. Results indicated that it could enhance dopamine release while inhibiting glutamate-induced excitotoxicity, suggesting potential use in treating conditions like Parkinson's disease.

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